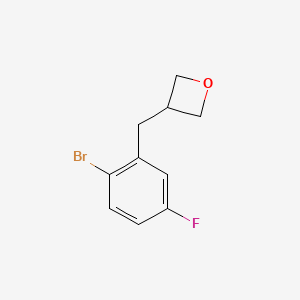

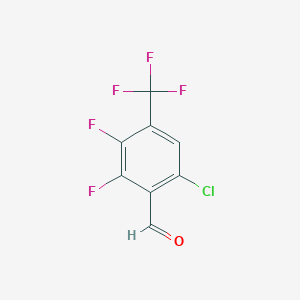

![molecular formula C15H10N4 B11866448 1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 97175-08-1](/img/structure/B11866448.png)

1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンは、医薬品化学および有機化学の分野で大きな関心を集めている複素環式化合物です。この化合物は、トリアゾールおよびキノキサリン部分を含む縮合環系を特徴としており、独特の化学的および生物学的特性を付与しています。

準備方法

1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンの合成は、通常、容易に入手可能な前駆体から出発して、複数のステップで行われます。 一般的な合成経路の1つは、以下の手順を含みます :

キノキサリンコアの形成: 合成は、o-フェニレンジアミンと1,2-ジカルボニル化合物を縮合させることで得られるキノキサリン-2(1H)-オンの調製から始まります。

塩素化: キノキサリン-2(1H)-オンは、触媒量のDMFの存在下でオキシ塩化リンで処理して、2-クロロキノキサリンを生成します。

ヒドラジン反応: 2-クロロキノキサリンは、エタノール中でのヒドラジン水和物との反応によって、4-ヒドラジニルキノキサリンを生成します。

環化: 4-ヒドラジニルキノキサリンは、ピリジン中で二硫化炭素と反応させて、[1,2,4]トリアゾロ[4,3-a]キノキサリン-1-チオールを生成します。

フェニル化: 最後に、トリアゾロキノキサリン誘導体は、フェニル化されて1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンが得られます。

工業的な製造方法は、これらの手順を最適化して収率と純度を高め、効率を向上させコストを削減するために代替試薬や溶媒を使用することが含まれる場合があります .

化学反応の分析

1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができ、キノキサリンN-オキシドが生成されます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して行うことができ、還元されたトリアゾロキノキサリン誘導体の生成をもたらします。

これらの反応で使用される一般的な試薬や条件には、エタノール、ピリジン、ジクロロメタンなどの有機溶媒、DMFやトリエチルアミンなどの触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究の用途

1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンは、次のような幅広い科学研究の用途があります。

科学的研究の応用

1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline has a wide range of scientific research applications, including:

Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer)

Antimicrobial Activity: It exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics and antifungal agents.

Receptor Antagonism: Research has indicated that derivatives of this compound can act as A2B receptor antagonists, which may have implications in the treatment of cancer and other diseases.

DNA Intercalation:

作用機序

1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンの作用機序には、いくつかの分子標的と経路が関与しています。

DNAインターカレーション: この化合物は、DNAにインターカレーションし、複製過程を阻害し、癌細胞の細胞死を引き起こします.

受容体拮抗作用: A2B受容体拮抗薬として、腫瘍の増殖と転移に関連するシグナル伝達経路を阻害します.

類似の化合物との比較

1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンは、次のような他の類似の化合物と比較することができます。

N-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリン-1-スルホンアミド: この誘導体は、親化合物と比較して、より高い抗癌活性を示しています.

[1,2,4]トリアゾロ[4,3-a]キノキサリン誘導体: さまざまな誘導体が合成され、抗ウイルス、抗菌、抗癌活性について評価されています.

キノキサリン誘導体: チラパザミンやクロロキノキサリンスルホンアミドなどの、キノキサリン部分を含む化合物は、すでに抗癌剤として使用されています.

1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンの独自性は、その縮合環系と、化学反応性と生物学的活性を高めるフェニル基の存在にあります。

結論

1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリンは、医薬品化学、抗菌研究、受容体拮抗作用において大きな可能性を秘めた多用途な化合物です。その独特の構造と多様な反応性により、さまざまな科学分野におけるさらなる研究開発に適した標的となっています。

類似化合物との比較

1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds, such as:

N-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline-1-sulfonamide: This derivative has shown higher anticancer activity compared to the parent compound.

[1,2,4]Triazolo[4,3-A]quinoxaline Derivatives: Various derivatives have been synthesized and evaluated for their antiviral, antimicrobial, and anticancer activities.

Quinoxaline Derivatives: Compounds like tirapazamine and chloroquinoxaline sulfonamide, which contain the quinoxaline moiety, are already used as anticancer drugs.

The uniqueness of this compound lies in its fused ring system and the presence of the phenyl group, which enhances its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, antimicrobial research, and receptor antagonism. Its unique structure and diverse reactivity make it a valuable target for further research and development in various scientific fields.

特性

IUPAC Name |

1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c1-2-6-11(7-3-1)15-18-17-14-10-16-12-8-4-5-9-13(12)19(14)15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDXQWSQFHLJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10760209 |

Source

|

| Record name | 1-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97175-08-1 |

Source

|

| Record name | 1-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

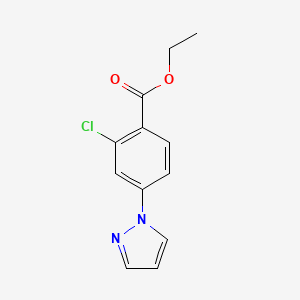

![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)

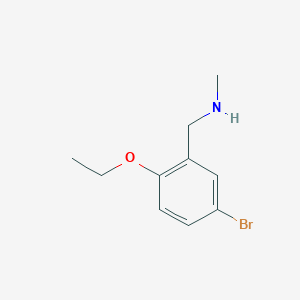

![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)

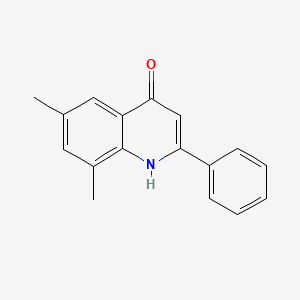

![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)